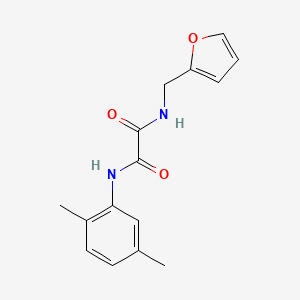
N-(3-fluorophenyl)-1-propyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-propyl-4-piperidinamine, also known as 3-Fluorophenmetrazine (3-FPM), is a synthetic stimulant drug that belongs to the amphetamine class of compounds. It is a research chemical that has gained popularity among scientists and researchers due to its potential therapeutic properties. The purpose of
Mécanisme D'action
The exact mechanism of action of 3-FPM is not fully understood, but it is believed to work by increasing the release and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, alertness, and mood elevation. It also stimulates the central nervous system, resulting in increased heart rate, blood pressure, and respiratory rate.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-FPM depend on the dose, route of administration, and individual factors such as age, weight, and health status. In general, it produces a range of effects including euphoria, increased energy, decreased appetite, and improved cognitive function. However, higher doses can lead to adverse effects such as anxiety, paranoia, and cardiovascular complications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-FPM in lab experiments is its potency and selectivity for dopamine, norepinephrine, and serotonin transporters. This allows for precise manipulation of neurotransmitter systems and can provide insights into the underlying mechanisms of various psychiatric and neurological disorders. However, one limitation is the lack of long-term safety data and the potential for abuse and addiction.
Orientations Futures
There are several future directions for the research on 3-FPM. One area of interest is the development of novel derivatives with improved therapeutic profiles and reduced side effects. Another direction is the investigation of its potential as a treatment for substance use disorders and other psychiatric conditions. Additionally, more research is needed to elucidate the long-term effects of 3-FPM on brain function and behavior.
Méthodes De Synthèse
The synthesis of 3-FPM involves the reaction of 3-fluorophenylacetone with propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or column chromatography. The purity and yield of the final product depend on the quality of the starting materials and the efficiency of the reaction conditions.
Applications De Recherche Scientifique
3-FPM has been studied for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It has also been investigated for its cognitive-enhancing and neuroprotective effects. In addition, 3-FPM has been used as a model compound for studying the structure-activity relationship of amphetamine derivatives.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-2-8-17-9-6-13(7-10-17)16-14-5-3-4-12(15)11-14/h3-5,11,13,16H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUGPPNIMLLLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)

![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5107060.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)


![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)